molecular formula C17H17FN2O5S B2704638 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797555-69-1

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2704638
CAS No.: 1797555-69-1
M. Wt: 380.39
InChI Key: WFRVHHMGTGBGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfonamide class, characterized by a benzo[d]oxazole core substituted with a 3-methyl group at position 3 and a sulfonamide group at position 3. The N-substituent is a 2-(3-fluorophenyl)-2-methoxyethyl chain, which introduces both lipophilic (fluorophenyl) and polar (methoxy) functionalities.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-20-14-9-13(6-7-15(14)25-17(20)21)26(22,23)19-10-16(24-2)11-4-3-5-12(18)8-11/h3-9,16,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRVHHMGTGBGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC(=CC=C3)F)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound belonging to the class of benzoxazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C16H18FN3O4SC_{16}H_{18}FN_3O_4S with a molecular weight of approximately 373.39 g/mol. The structure features a benzoxazole ring, a sulfonamide group, and a fluorinated phenyl substituent.

PropertyValue
Molecular FormulaC16H18FN3O4SC_{16}H_{18}FN_3O_4S
Molecular Weight373.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A screening of related compounds indicated that many possess selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

For instance, compounds similar to this compound demonstrated minimal inhibitory concentrations (MICs) that suggest potential for further development as antibacterial agents.

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer properties. Research has indicated that several derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism of action is thought to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
H-Box(1)MCF-715
H-Box(2)A54920
H-Box(3)PC310

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, some benzoxazole derivatives have been reported to exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The study found that certain derivatives had significant activity against Bacillus subtilis, with MIC values indicating strong potential for development into therapeutic agents .

Case Study 2: Anticancer Potential

In another investigation, a series of benzoxazole derivatives were tested against multiple cancer cell lines. The results indicated that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups . This finding suggests that structural modifications could optimize the anticancer activity of these compounds.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamide group : Enhances hydrogen-bonding interactions, often critical for enzyme inhibition.
  • 3-Fluorophenyl moiety : Modulates electronic and steric properties.
  • Methoxyethyl chain : Balances solubility and membrane permeability.

Structural Analogues with Modified Aromatic Substituents

(a) N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide ()
  • Key Differences :
    • Replaces the 3-fluorophenyl group with 2-furyl and 2-thienyl moieties.
    • Contains a hydroxyethyl chain instead of methoxyethyl.
  • Implications :
    • The furyl and thienyl groups introduce heteroatoms (O, S), altering electronic density and reducing steric bulk compared to fluorophenyl.
    • The hydroxyethyl chain may improve solubility but reduce metabolic stability due to susceptibility to oxidation .
(b) 5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives ()
  • Key Differences :
    • Features a furan-2-sulfonamide core instead of benzo[d]oxazole.
    • Substituted phenacyl groups at the N-position.
  • Phenacyl substituents (e.g., bromine, nitro groups) enhance electrophilicity, which may improve reactivity in enzyme inhibition but increase toxicity risks .

Analogues with Varied Heterocyclic Cores

(a) 2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
  • Key Differences :
    • Replaces benzo[d]oxazole with a 1,2,4-triazole ring.
    • Retains the 3-fluorophenyl group but links it via an acetamide bridge.
(b) N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()
  • Key Differences: Uses a thiazolidinone core with a phenylsulfonyl group. Substituted methylphenyl at the N-position.
  • Implications: The thiazolidinone ring introduces conformational constraints and sulfur-based polarity. Phenylsulfonyl groups are often associated with anti-inflammatory activity but may reduce CNS penetration due to high polarity .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications Reference ID
Target Compound Benzo[d]oxazole 3-Fluorophenyl, methoxyethyl Enzyme inhibition, antimicrobial
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]... Benzo[d]oxazole Furyl, thienyl, hydroxyethyl Antimicrobial
5-(Substituted phenyl)-N-(2-oxo...) Furan-2-sulfonamide Phenacyl, methyl Antimicrobial screening
2-{[5-(2-Anilino-2-oxoethyl)...} 1,2,4-Triazole 3-Fluorophenyl, acetamide Enzyme inhibition
N-(2-Methylphenyl)-2-[(2Z)-4-oxo... Thiazolidinone Phenylsulfonyl, methylphenyl Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

  • Methodology : Synthesis typically involves sequential functionalization of the benzoxazole core. A common approach includes:

Benzoxazole Formation : Condensation of 2-aminophenol derivatives with carbonyl precursors under acidic conditions (e.g., polyphosphoric acid) to form the 2-oxo-1,3-benzoxazole scaffold .

Sulfonamide Coupling : Reacting the sulfonyl chloride derivative of the benzoxazole with the amine group of 2-(3-fluorophenyl)-2-methoxyethylamine using a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or sulfonation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and methoxy/fluorophenyl group integration .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of oxazole) and ~1350 cm1^{-1} (S=O stretch of sulfonamide) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using SHELX software for absolute stereochemical confirmation .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO (primary solvent) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) if precipitation occurs.
  • Stability Studies : Use HPLC to monitor degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours. Adjust storage conditions (lyophilization, inert atmosphere) based on results .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition or antimicrobial tests) across multiple labs using standardized protocols (e.g., CLSI guidelines).
  • Structural Confirmation : Verify compound purity (>95% via HPLC) and crystallinity (PXRD) to rule out batch-to-batch variability .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to proposed targets (e.g., kinases) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the benzoxazole-sulfonamide scaffold?

  • Methodology :

  • Analog Design : Systematically modify substituents (e.g., fluorophenyl → chlorophenyl, methoxy → ethoxy) using parallel synthesis.
  • Biological Testing : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical pharmacophores.
  • Computational Modeling : Perform DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic interactions .

Q. How to address challenges in crystallizing this compound for X-ray analysis?

  • Methodology :

  • Crystallization Screens : Use vapor diffusion (hanging drop) with PEG-based or ethanol/water matrices. Add co-solvents (e.g., dioxane) to improve crystal quality.
  • Data Collection/Refinement : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Refine using SHELXL with anisotropic displacement parameters and disorder modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.